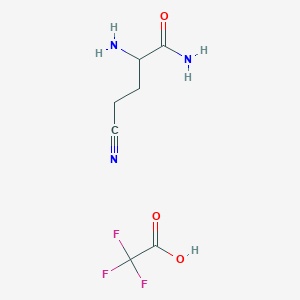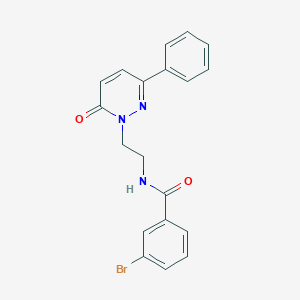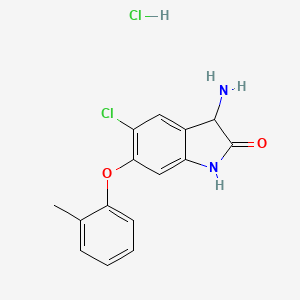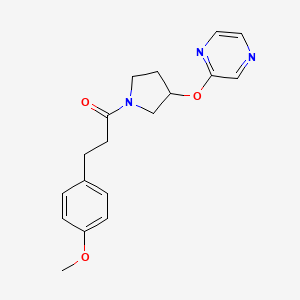
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSPA is a white crystalline powder that has a molecular weight of 377.49 g/mol and a chemical formula of C19H23N2O3S.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Kinetics
The chemical compound has been utilized in various synthetic applications and kinetic studies. For instance, it is involved in the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These derivatives have shown significant bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, particularly displaying promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013). Similarly, the compound has been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents. These synthesized compounds have shown strong anticancer activity against certain cancer cell lines, warranting further studies, particularly in vivo, to confirm their therapeutic usefulness (Rehman et al., 2018).
Chemical Interactions and Binding Studies
In the domain of chemical interactions and binding studies, compounds related to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline have been studied for their binding affinity. For instance, certain sulfur-containing analogues of MDL 100907 have shown selective affinity to the 5-HT2A receptor, indicating their potential in related biological studies (Wang et al., 2001).
Medicinal Chemistry and Drug Discovery
The compound is also relevant in medicinal chemistry and drug discovery. It has been involved in the synthesis of various derivatives and analogues for potential use as therapeutic agents. For example, selective 5-HT7 receptor ligands have been synthesized, demonstrating antidepressant-like and anxiolytic activities in preclinical models. This suggests the compound's derivatives could be beneficial in treating central nervous system disorders (Wesołowska et al., 2006).
Material Science and Engineering
In material science and engineering, derivatives of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline have been employed in the synthesis of polymers and materials with specific properties. For example, an anion exchange membrane based on poly(aryl ether sulfone)s bearing piperidinium moieties has been developed, demonstrating high conductivity and good thermal stability, suggesting its potential in various industrial applications (Wang et al., 2019).
Photophysical Studies
Furthermore, the compound's derivatives have been studied for their photophysical properties. For instance, synthetic bacteriochlorins with integral spiro-piperidine motifs have been prepared, demonstrating the potential for tailoring the polarity of near-infrared absorbers, which could be significant in the field of photodynamic therapy or organic photovoltaics (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-5-7-15(12-14)23-18-9-8-16(13-17(18)19)24(21,22)20-10-3-2-4-11-20/h5-9,12-13H,2-4,10-11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSOKOKKJDPTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)



![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)
![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)
